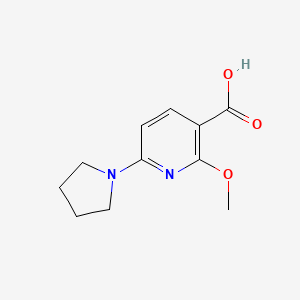

2-Methoxy-6-(pyrrolidin-1-yl)nicotinic acid

説明

特性

IUPAC Name |

2-methoxy-6-pyrrolidin-1-ylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-16-10-8(11(14)15)4-5-9(12-10)13-6-2-3-7-13/h4-5H,2-3,6-7H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWNCVUABFXDCBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=N1)N2CCCC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60673618 | |

| Record name | 2-Methoxy-6-(pyrrolidin-1-yl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228665-72-2 | |

| Record name | 2-Methoxy-6-(1-pyrrolidinyl)-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1228665-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-6-(pyrrolidin-1-yl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction)

A widely employed method involves the palladium-catalyzed amination of a halogenated nicotinic acid derivative with pyrrolidine:

- Starting materials: 2-methoxy-6-halonicotinic acid (e.g., 2-methoxy-6-bromonicotinic acid)

- Catalyst: Palladium complex such as PdCl₂(dtbpf), Pd(dppf)Cl₂·CH₂Cl₂, or Pd(PPh₃)₂Cl₂

- Ligands: S-Phos, dppf, or other phosphine ligands to enhance catalyst activity

- Base: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄)

- Solvent: Toluene, tetrahydrofuran (THF), or methyl tetrahydrofuran (MeTHF)

- Conditions: Heating at 50–80 °C under inert atmosphere until reaction completion

$$

\text{2-methoxy-6-bromonicotinic acid} + \text{pyrrolidine} \xrightarrow[\text{Base}]{\text{Pd catalyst, ligand}} \text{2-methoxy-6-(pyrrolidin-1-yl)nicotinic acid}

$$

- High conversion rates (>98%)

- High purity (>96%)

- Suitable for scale-up with reduced catalyst loading and fewer by-products

Example from patent CN114096529A:

- PdCl₂(dtbpf) (0.5% mol) with K₂CO₃ base in toluene/water biphasic system

- Reaction at ~50 °C for several hours

- Filtration through activated carbon and phase separations yield the product in ~80% isolated yield

Alternative Synthetic Routes

Stepwise intermediate synthesis:

- Starting from 2-aminonicotinic acid, conversion to 2-chloronicotinic acid via POCl₃ treatment

- Subsequent reaction with pyrrolidine to form this compound derivatives

- Methoxylation achieved by nucleophilic aromatic substitution or methylation of hydroxy precursors

This approach is less commonly used due to harsher conditions and lower selectivity.

Representative Data Table of Reaction Conditions and Yields

| Step | Reactants & Conditions | Catalyst & Ligand | Base | Solvent(s) | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | 2-methoxy-6-bromonicotinic acid + pyrrolidine | PdCl₂(dtbpf), S-Phos | K₂CO₃ | Toluene + H₂O | 50 | 80–87 | Biphasic system, filtration with QuadraSil MP |

| 2 | Intermediate methyl ester + 4-(chlorodifluoromethoxy)aniline | Pd catalyst (various) | K₂CO₃ or K₃PO₄ | MeTHF, toluene | 25–50 | 79–87 | Cross-coupling step in multistep synthesis |

| 3 | Final deprotection and acidification | Acid/base treatment | HCl, NaOH | Methanol, isopropanol | 22–50 | 76–96 | Crystallization and purification steps |

Research Findings and Process Optimization

- Use of preformed palladium complexes with bulky phosphine ligands (e.g., S-Phos) significantly improves reaction rates and selectivity.

- Employing alkali carbonates such as K₂CO₃ or Cs₂CO₃ as bases enhances the amination efficiency.

- Biphasic solvent systems (organic/aqueous) facilitate product isolation and catalyst recycling.

- Activated carbon filtration and phase washing reduce impurities and catalyst residues.

- The process is scalable, reproducible, and yields high-purity product suitable for pharmaceutical applications.

Summary of Key Advantages of Current Preparation Methods

- High yield and purity with minimized by-products

- Reduced catalyst loading compared to earlier methods

- Use of safer, less hazardous reagents and solvents

- Amenable to large-scale manufacturing

- Efficient purification steps including crystallization and filtration

化学反応の分析

Types of Reactions

2-Methoxy-6-(pyrrolidin-1-yl)nicotinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The methoxy and pyrrolidinyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

科学的研究の応用

Pharmacological Applications

1. Nicotinic Acetylcholine Receptor Modulation

The compound has been studied for its ability to modulate nicotinic acetylcholine receptors, which are implicated in nicotine addiction and cognitive functions. Research indicates that compounds similar to 2-methoxy-6-(pyrrolidin-1-yl)nicotinic acid can selectively desensitize specific receptor subtypes, potentially leading to reduced nicotine self-administration and lower alcohol consumption in animal models .

2. Antimicrobial Activity

Studies have shown that derivatives of nicotinic acid exhibit significant antimicrobial properties. While specific data on this compound's antimicrobial efficacy is limited, related compounds have demonstrated activity against various Gram-positive and Gram-negative bacteria as well as fungi, suggesting that this compound may possess similar properties .

3. Neuroprotective Effects

Given its interaction with the central nervous system's receptors, there is potential for this compound to provide neuroprotective benefits. Compounds that target nicotinic receptors have been linked to improvements in cognitive function and protective effects against neurodegenerative diseases .

Case Studies and Research Findings

Case Study 1: Alcohol Use Disorder

In a study focusing on the effects of nicotinic receptor modulators on alcohol consumption, compounds analogous to this compound were shown to significantly reduce alcohol intake in rats. This suggests potential therapeutic applications for treating alcohol use disorder through modulation of nicotinic receptors .

Case Study 2: Antimicrobial Activity

Another study evaluated a series of pyridine derivatives for their antimicrobial properties. Although not directly testing this compound, the promising results observed in related compounds indicate a pathway for further investigation into its efficacy against pathogens like Staphylococcus aureus and Escherichia coli .

Data Table: Comparison of Biological Activities

作用機序

The mechanism of action of 2-Methoxy-6-(pyrrolidin-1-yl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

Key Structural and Functional Differences

Position of Substituents: this compound uniquely combines electron-donating methoxy and pyrrolidine groups, balancing lipophilicity and hydrogen-bonding capacity. Analogs lacking the methoxy group (e.g., 6-(Pyrrolidin-1-yl)nicotinic acid) exhibit reduced steric bulk and polarity .

Heterocyclic Modifications :

- Replacing pyrrolidine with piperidine (a six-membered ring) increases conformational flexibility and lipophilicity, as seen in 5-Methyl-6-(piperidin-1-yl)nicotinic acid .

- Pyridine-pyrrolidine hybrids (e.g., 2-[2-(Pyridin-2-yl)pyrrolidin-1-yl]nicotinic acid) introduce additional aromaticity, which may enhance interactions with π-π stacking domains in proteins .

Functional Group Variations :

- Amide derivatives (e.g., 2-Fluoro-N-methoxy-N-methyl-6-(pyrrolidin-1-yl)nicotinamide) replace the carboxylic acid with an amide, improving cell membrane permeability but reducing ionic interactions .

- Aldehyde analogs (e.g., 2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde) serve as synthetic intermediates but are less stable .

生物活性

2-Methoxy-6-(pyrrolidin-1-yl)nicotinic acid (CAS: 1228665-72-2) is a compound of interest due to its diverse biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its antibacterial properties, potential therapeutic applications, and mechanisms of action, supported by relevant data and case studies.

- Molecular Formula : C11H14N2O3

- Molar Mass : 222.24 g/mol

- Storage Conditions : Room temperature

- Hazard Class : Irritant

Biological Activity Overview

The compound exhibits various biological activities, including:

- Antibacterial Activity : Effective against both Gram-positive and Gram-negative bacteria.

- Potential Therapeutic Applications : Investigated for use in treating conditions related to nicotine addiction and other neurological disorders.

Antibacterial Activity

Research has shown that this compound possesses significant antibacterial properties. In vitro studies indicated its effectiveness against several bacterial strains.

Table 1: Antibacterial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0195 mg/mL |

| Escherichia coli | 0.025 mg/mL |

| Bacillus subtilis | 0.0048 mg/mL |

| Pseudomonas aeruginosa | 0.039 mg/mL |

These findings suggest that the compound could be a promising candidate for developing new antibacterial agents, particularly against resistant strains such as MRSA.

The antibacterial mechanism of this compound is believed to involve interaction with bacterial cell membranes and inhibition of essential metabolic pathways. The pyrrolidine moiety may enhance its ability to penetrate bacterial cells, while the nicotinic acid component could play a role in disrupting cellular functions.

Case Studies and Research Findings

Several studies have investigated the pharmacological potential of this compound:

-

Study on Antimicrobial Activity :

A study evaluated the antimicrobial properties of various pyrrolidine derivatives, including this compound. The results demonstrated significant activity against multiple bacterial strains, supporting its potential as an antimicrobial agent . -

Pharmacological Studies :

Research focusing on the design of novel nicotinic acid derivatives showed that compounds similar to this compound exhibited reduced agonist activity across nicotinic receptor subtypes while maintaining therapeutic efficacy in models of alcohol consumption reduction . This highlights its dual potential in treating addiction-related disorders. -

Molecular Docking Studies :

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets, providing insights into its mechanism of action at the molecular level .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Methoxy-6-(pyrrolidin-1-yl)nicotinic acid, and how can reaction conditions be controlled to maximize yield?

- Methodology : Synthesis typically involves multi-step substitution reactions. For example, introducing the pyrrolidin-1-yl group at the 6-position of a nicotinic acid scaffold requires nucleophilic substitution under controlled basic conditions. Temperature (e.g., 60–80°C) and reaction time (12–24 hours) are critical to avoid side products like over-alkylation or decomposition .

- Analytical Validation : Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are essential to confirm structural integrity. For instance, the methoxy group’s singlet in -NMR (~δ 3.8–4.0 ppm) and the pyrrolidine ring’s characteristic signals (δ 1.7–3.5 ppm) should be observed .

Q. How can researchers ensure the stability of this compound during storage and experimental use?

- Stability Protocols : The compound is stable under recommended storage conditions (2–8°C in inert atmospheres). Avoid exposure to moisture, strong acids/bases, and UV light, which may degrade the methoxy or pyrrolidine moieties. Periodic purity checks via HPLC (e.g., C18 column, acetonitrile/water gradient) are advised to monitor degradation .

Q. What analytical techniques are most reliable for characterizing this compound’s purity and structural conformation?

- Techniques :

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% threshold).

- Spectroscopy : Infrared (IR) spectroscopy to confirm carbonyl (C=O, ~1700 cm) and methoxy (C-O, ~1250 cm) functional groups .

Advanced Research Questions

Q. How does the pyrrolidin-1-yl substituent influence the compound’s pharmacological activity, particularly in nicotinic receptor interactions?

- Mechanistic Insight : The pyrrolidine group enhances lipophilicity, potentially improving blood-brain barrier penetration. Computational docking studies (e.g., AutoDock Vina) suggest that the pyrrolidine nitrogen forms hydrogen bonds with nicotinic acetylcholine receptor (nAChR) α4β2 subtypes. Validate via competitive binding assays using -epibatidine as a radioligand .

Q. What strategies resolve contradictions in reported reaction yields for synthesizing this compound?

- Troubleshooting : Discrepancies often arise from variable catalyst selection (e.g., Pd/C vs. Raney Ni) or solvent polarity. For example, using DMF as a solvent may improve solubility but increase side reactions. Systematic optimization via Design of Experiments (DoE) can identify critical parameters (e.g., temperature, catalyst loading) .

Q. Can computational modeling predict the compound’s metabolic pathways, and how can this guide toxicity studies?

- In Silico Approach : Tools like Schrödinger’s ADMET Predictor or SwissADME can model Phase I metabolism (e.g., oxidation of pyrrolidine to a lactam). Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH) and LC-MS/MS metabolite profiling .

Key Considerations for Experimental Design

- Synthetic Reproducibility : Document reaction parameters (e.g., inert atmosphere, solvent purity) to mitigate batch-to-batch variability .

- Biological Assays : Use positive controls (e.g., varenicline for nAChR studies) to contextualize activity data .

- Data Interpretation : Cross-reference computational predictions with empirical results to validate mechanistic hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。